(3-Amino-1,1,1-trifluoropropan-2-yl)dimethylamine dihydrochloride
Overview
Description
(3-Amino-1,1,1-trifluoropropan-2-yl)dimethylamine dihydrochloride: is a chemical compound with the molecular formula C3H6F3NO and a molecular weight of 129.08 g/mol. This compound is known for its unique trifluoromethyl group, which imparts significant chemical stability and reactivity. It is commonly used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-1,1,1-trifluoropropan-2-yl)dimethylamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-1,1,1-trifluoropropan-2-ol as the starting material.
Reaction with Dimethylamine: The starting material is then reacted with dimethylamine in the presence of a suitable acid catalyst to form the intermediate compound.
Formation of Dihydrochloride: The intermediate compound is treated with hydrochloric acid to form the dihydrochloride salt of the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve high-quality end products.
Chemical Reactions Analysis
(3-Amino-1,1,1-trifluoropropan-2-yl)dimethylamine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to obtain different derivatives.
Substitution: Substitution reactions involving the trifluoromethyl group can lead to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Trifluoromethyl ketones and carboxylic acids.
Reduction Products: Amino alcohols and amines.
Substitution Products: Various trifluoromethyl-substituted compounds.
Scientific Research Applications
(3-Amino-1,1,1-trifluoropropan-2-yl)dimethylamine dihydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of trifluoromethylated compounds.
Biology: The compound is utilized in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism by which (3-Amino-1,1,1-trifluoropropan-2-yl)dimethylamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's ability to bind to specific receptors and enzymes, leading to various biological and chemical outcomes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
(3-Amino-1,1,1-trifluoropropan-2-yl)dimethylamine dihydrochloride: is unique due to its trifluoromethyl group, which provides enhanced stability and reactivity compared to similar compounds. Some similar compounds include:
3-Amino-1,1,1-trifluoropropan-2-ol: Lacks the dimethylamine group.
3-Amino-1,1,1-trifluoropropane: Lacks the hydrochloride salt formation.
3-Amino-1,1,1-trifluoropropan-2-one: Contains a ketone group instead of the amine group.
These compounds differ in their functional groups and properties, highlighting the uniqueness of this compound in terms of reactivity and application potential.
Properties
IUPAC Name |
3,3,3-trifluoro-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2.2ClH/c1-10(2)4(3-9)5(6,7)8;;/h4H,3,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHXBCZJMSVQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-40-0 | |
Record name | (3-amino-1,1,1-trifluoropropan-2-yl)dimethylamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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